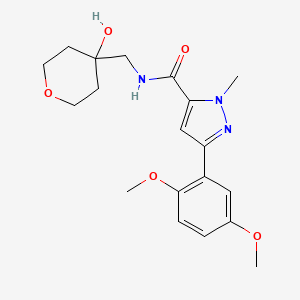

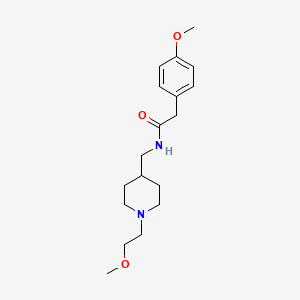

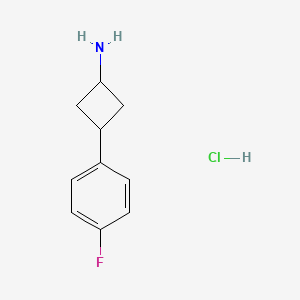

(1-Phenyl-ethyl)-(1,2,5-trimethyl-piperidin-4-yl)-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Phenylethanol is an organic compound with the formula C6H5CH(OH)CH3. It’s a colorless liquid that occurs widely in nature and is found in a variety of essential oils .

Synthesis Analysis

Propiophenone, an aryl ketone, can be prepared by Friedel–Crafts reaction of propanoyl chloride and benzene . Another compound, 1-Phenylethanol, can be used in the acid-catalyzed Ritter reaction to synthesize various N-benzylacetamides .Molecular Structure Analysis

The molecule of 1-Phenylethanol consists of a phenethyl group (C6H5CH2CH2−) attached to a hydroxyl group (−OH) . The molecular weight of 1-Phenylethanol is 122.16 .Chemical Reactions Analysis

In the Hock rearrangement of isopropylbenzene hydroperoxide, migration of a methyl group rather than the phenyl group gives acetophenone and methanol as a result of an alternate rearrangement .Physical And Chemical Properties Analysis

1-Phenylethanol has a vapor density of 4.21 (vs air), a vapor pressure of 0.1 mmHg at 20 °C, a refractive index n20/D 1.527 (lit.), a boiling point of 204°C/745mmHg (lit.), a melting point of 19-20°C (lit.), and a density of 1.012 g/mL at 25°C (lit.) .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Studies

Synthesis and Structural Modifications : The compound has been utilized in various chemical synthesis processes. For example, the synthesis of 1,2,5-trimethyl-4-aminopiperidine, a derivative of the compound, has been explored, demonstrating its utility in chemical reactions (Prostakov, Mikheeva, & Pkhal'gumani, 1967). Additionally, the compound's role in the formation of zwitterionic and anionic intermediates in aminolysis reactions has been studied, highlighting its reactivity and potential in organic synthesis (Castro et al., 1993).

Three-Dimensional Structure Analysis : Research has focused on understanding the three-dimensional structures of various isomers of the compound through NMR spectroscopy. This is critical in elucidating the compound’s conformational behavior in different chemical environments (Fomichev et al., 1988).

Pharmaceutical and Medicinal Chemistry

Antibacterial Activity : The compound has been a precursor in the synthesis of new compounds with potential antibacterial activity. This is significant in the development of new pharmaceutical agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Electrochemical Synthesis and Medicinal Applications : Its derivatives have been synthesized using electrochemical methods, potentially leading to novel applications in medicinal chemistry (Kumari & Sharma, 2011).

Advanced Material Synthesis

Microwave-Assisted Synthesis : The compound has been used in microwave-assisted synthesis processes, indicating its applicability in advanced material science and engineering (Milosevic et al., 2015).

Functionalized Heterocycles Preparation : It has been involved in the preparation of functionalized heterocycles, a crucial area in the development of novel materials and catalysts (Kabirifard, Ghahremani, & Afsharpoor, 2015).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 1,2,5-Trimethyl-N-(1-Phenylethyl)Piperidin-4-Amine is the μ-opioid receptor . This receptor plays a crucial role in mediating the effects of opioids, which are potent analgesics used in the management of pain.

Mode of Action

1,2,5-Trimethyl-N-(1-Phenylethyl)Piperidin-4-Amine acts as an agonist at the μ-opioid receptor . This means it binds to the receptor and activates it, triggering a series of biochemical reactions that result in the compound’s analgesic effects.

Biochemical Pathways

Upon activation of the μ-opioid receptor, a cascade of intracellular events is initiated. These events lead to the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. This results in hyperpolarization of the cell membrane and inhibition of neurotransmitter release .

Pharmacokinetics

Tertiary aliphatic amines like this compound are known to be biotransformed through a reversible reaction into tertiary amine oxides . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The activation of the μ-opioid receptor by 1,2,5-Trimethyl-N-(1-Phenylethyl)Piperidin-4-Amine leads to profound analgesia, drowsiness, and changes in mood . These effects are the result of the compound’s interaction with the central nervous system.

Eigenschaften

IUPAC Name |

1,2,5-trimethyl-N-(1-phenylethyl)piperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2/c1-12-11-18(4)13(2)10-16(12)17-14(3)15-8-6-5-7-9-15/h5-9,12-14,16-17H,10-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESBOMNHBGYPKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(CN1C)C)NC(C)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2436259.png)

![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one](/img/structure/B2436260.png)

![N-[3-(2-Chlorophenyl)cyclobutyl]prop-2-enamide](/img/structure/B2436265.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2436266.png)

![tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2436270.png)